Bienvenue dans la boutique en ligne BenchChem!

Lsd1-IN-6

Epigenetics LSD1 inhibition Mechanism of action

Lsd1-IN-6 (Compound 4m) is a reversible LSD1/KDM1A inhibitor (IC50 123 nM) supplied at ≥98% purity. Unlike irreversible inhibitors such as ORY-1001 and GSK-LSD1, its reversible binding enables washout experiments to assess enzyme activity recovery and temporal dynamics of target engagement. The moderate potency provides a broader dynamic range for dose-response studies compared to ultra-potent alternatives. Validated functional activity is confirmed by increased H3K4me2 levels without altering LSD1 protein expression, providing a reliable pharmacodynamic biomarker. This compound is ideal for prostate cancer proliferation studies and histone methylation dynamics research.

Molecular Formula C15H13BrN2O3
Molecular Weight 349.18 g/mol
Cat. No. B12422737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-6
Molecular FormulaC15H13BrN2O3
Molecular Weight349.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C(C=C2Br)O)O)C(=NO)N
InChIInChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-11(12)6-3-9-1-4-10(5-2-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b6-3+
InChIKeyJDEDYOAMPIVKCF-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-6 Procurement Guide: Reversible LSD1 Inhibitor with Defined Biochemical and Cellular Activity


Lsd1-IN-6 (also designated Compound 4m) is a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The compound exhibits an IC50 of 123 nM against LSD1 in cell-free enzymatic assays and increases dimethylation of histone H3 at lysine 4 (H3K4me2) without altering LSD1 protein expression levels . Chemically defined by the CAS registry number 2035912-43-5, Lsd1-IN-6 possesses a molecular weight of 349.18 g/mol and the molecular formula C15H13BrN2O3, with vendor-reported purity exceeding 98% . The compound is supplied as a powder stable under recommended storage conditions at -20 °C for up to three years .

Lsd1-IN-6 Differentiation: Why LSD1 Inhibitor Substitution Is Not Straightforward


LSD1 inhibitors cannot be substituted interchangeably without compromising experimental outcomes due to substantial divergence in binding modes, kinetic mechanisms, and off-target engagement profiles [1]. Reversible inhibitors such as Lsd1-IN-6 differ fundamentally from irreversible mechanism-based inactivators (e.g., tranylcypromine derivatives like ORY-1001 and GSK-LSD1) in their target residence time and downstream transcriptional effects [2]. Furthermore, selectivity over the structurally homologous flavin-dependent monoamine oxidases MAO-A and MAO-B varies dramatically across the inhibitor class, with some compounds exhibiting >1,000-fold selectivity while others demonstrate only modest discrimination, introducing variable confounding effects in cellular and in vivo assays [3]. The quantitative evidence presented below establishes where Lsd1-IN-6 exhibits specific differentiation relevant to experimental design and procurement decisions.

Lsd1-IN-6 Technical Evidence: Quantitative Differentiation from LSD1 Inhibitor Comparators


Lsd1-IN-6 vs. SP2509: Reversible vs. Non-Competitive Antagonist Mechanism

Lsd1-IN-6 is a reversible inhibitor of LSD1 [1], whereas SP2509 functions as a non-competitive antagonist [2]. Reversible inhibitors allow dynamic control of target engagement based on concentration and washout, which may be preferable for temporal studies or in experimental systems where sustained target inhibition is undesirable. Non-competitive antagonists, by contrast, may exhibit prolonged effects independent of compound concentration above saturation, potentially confounding washout experiments or time-resolved analyses.

Epigenetics LSD1 inhibition Mechanism of action

Lsd1-IN-6 vs. ORY-1001 and GSK-LSD1: Reversible Inhibition for Transient Target Engagement

Lsd1-IN-6 is a reversible LSD1 inhibitor [1], whereas both ORY-1001 (iadademstat) and GSK-LSD1 are irreversible, mechanism-based inactivators that covalently modify the FAD cofactor [2]. Irreversible inhibitors provide sustained target suppression that persists beyond compound clearance, which can be advantageous for durable pharmacodynamic effects but limits temporal control in cellular assays. Lsd1-IN-6's reversible binding enables concentration-dependent, washout-reversible modulation, offering distinct utility in experimental designs requiring transient target engagement or precise temporal control.

Epigenetics LSD1 inhibition Irreversible inhibitor comparison

Lsd1-IN-6 Cellular Antiproliferative Activity in Prostate Cancer Models

Lsd1-IN-6 (reported as HSP90/LSD1-IN-1, a dual inhibitor incorporating the Lsd1-IN-6 scaffold) inhibits proliferation of prostate cancer cell lines PC-3 and DU145 with GI50 values of 0.24 μM and 0.30 μM, respectively . In contrast, SP2509 exhibits antiproliferative IC50 values of 329 nM in SK-N-MC cells, 356 nM in AN3 Ca cells, 637 nM in MCF-7 cells, and 649 nM in T-47D cells [1]. GSK-LSD1 demonstrates more potent cellular effects with EC50 values <5 nM across various cancer cell lines . Note: The cellular activity data for Lsd1-IN-6 is derived from a dual-inhibitor compound and may reflect combined LSD1 and HSP90 inhibition; direct cellular activity data for Lsd1-IN-6 alone are not available from current sources.

Oncology Prostate cancer Cell proliferation

Lsd1-IN-6 Biochemical Potency Relative to Established LSD1 Inhibitors

Lsd1-IN-6 inhibits LSD1 with an IC50 of 123 nM [1]. Comparator LSD1 inhibitors exhibit a range of potencies: SP2509 IC50 = 13 nM [2]; OG-L002 IC50 = 20 nM [3]; GSK-LSD1 IC50 = 16 nM ; ORY-1001 IC50 <20 nM [4]. Lsd1-IN-6 is approximately 6-10× less potent than these comparators, placing it in a moderate potency range suitable for applications where ultra-high potency is not required or where reduced target engagement may be advantageous for probing partial inhibition effects.

Epigenetics Enzymatic assay Potency comparison

Lsd1-IN-6 Functional Biomarker Modulation: H3K4 Dimethylation Increase

Lsd1-IN-6 increases dimethylated Lys4 of histone H3 (H3K4me2) without affecting LSD1 protein expression [1]. This biomarker response confirms target engagement and downstream functional activity. Comparator compounds similarly elevate H3K4 methylation: ORY-1001 induces H3K4me2 accumulation in THP-1 cells with an EC50 of 2.2 nM [2]; SP2509 enhances H3K9me2 in VCaP cells at 1-10 μM [3]. While quantitative EC50 values for Lsd1-IN-6's H3K4me2 induction are not reported, the qualitative confirmation of on-target functional activity supports its use as a tool compound for LSD1 inhibition studies.

Epigenetics Histone methylation Biomarker

Lsd1-IN-6 Reversible Binding: Distinction from Irreversible Inactivators

Lsd1-IN-6 is a reversible LSD1 inhibitor [1], whereas many clinically advanced LSD1 inhibitors (including ORY-1001, GSK-LSD1, and tranylcypromine derivatives) are irreversible, mechanism-based inactivators that form covalent adducts with the FAD cofactor [2]. Reversible inhibition allows for concentration-dependent target modulation and complete recovery of enzymatic activity upon compound removal, enabling washout experiments and precise temporal control. Irreversible inhibitors provide sustained suppression even after washout, which may confound assays requiring recovery of LSD1 function. No quantitative data on residence time or binding kinetics are available for Lsd1-IN-6 from current sources.

Epigenetics LSD1 inhibition Binding kinetics

Lsd1-IN-6 Applications: Experimental Scenarios Suited to This Reversible LSD1 Inhibitor


Washout and Target Engagement Recovery Studies

Lsd1-IN-6's reversible inhibition mechanism [1] makes it suitable for washout experiments where recovery of LSD1 enzymatic activity after compound removal must be assessed. Irreversible inhibitors such as ORY-1001 and GSK-LSD1 would confound such assays due to sustained covalent target inactivation . Researchers investigating temporal dynamics of LSD1 inhibition or requiring precise control over the duration of target engagement should prioritize Lsd1-IN-6 over irreversible comparators.

Dose-Response Studies Requiring Moderate Potency

With an LSD1 IC50 of 123 nM [1], Lsd1-IN-6 occupies a moderate potency range that may be preferable to ultra-potent inhibitors (IC50 <20 nM) for dose-response studies requiring a broader dynamic range. The 6-10× lower potency compared to SP2509, OG-L002, GSK-LSD1, and ORY-1001 reduces the risk of complete target saturation at low concentrations, facilitating more nuanced assessment of partial inhibition effects and concentration-dependent transcriptional outcomes.

Prostate Cancer Cell Line Studies

Lsd1-IN-6 (as the dual-inhibitor HSP90/LSD1-IN-1) demonstrates antiproliferative activity in prostate cancer cell lines PC-3 and DU145 with GI50 values of 0.24 μM and 0.30 μM [1]. This cellular activity profile supports its use in prostate cancer models for studying LSD1-dependent proliferation pathways. Researchers should note that the reported data derive from a dual-inhibitor compound; direct cellular activity of Lsd1-IN-6 alone remains to be characterized.

H3K4 Methylation Biomarker Studies

Lsd1-IN-6 increases H3K4me2 levels without altering LSD1 protein expression [1], confirming functional on-target activity suitable for studies correlating LSD1 inhibition with histone methylation dynamics. This biomarker response enables researchers to monitor target engagement in cellular systems, providing a pharmacodynamic readout for LSD1 inhibition studies where quantitative methylation changes are of primary interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.